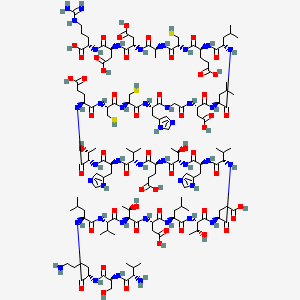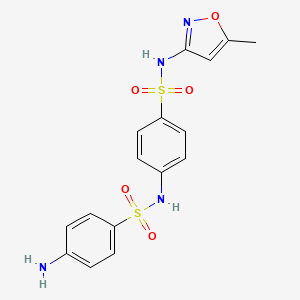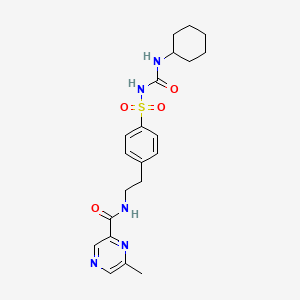
Dihydrocuscohygrine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrocuscohygrine-d6 is a deuterated derivative of dihydrocuscohygrine, an alkaloid compound. Alkaloids are naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrocuscohygrine-d6 involves the reduction of cuscohygrine. Cuscohygrine is reduced using sodium and ethanol, producing a mixture of two epimeric meso alcohols, α- and β-dihydrocuscohygrine . The deuterated version, this compound, is synthesized by incorporating deuterium into the molecule during the reduction process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above, but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to achieve high yields and purity of the compound.
化学反応の分析
Types of Reactions
Dihydrocuscohygrine-d6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the structure of this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and sulfuric acid.
Reduction: Sodium and ethanol are typically used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce different alcohols.
科学的研究の応用
Dihydrocuscohygrine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a reference material in various chemical analyses and experiments.
Biology and Medicine: The compound is used in biological studies to understand metabolic pathways and interactions with other biomolecules.
Industry: this compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of dihydrocuscohygrine-d6 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed tracking and analysis of the compound’s behavior in biological systems. The exact molecular targets and pathways depend on the specific application and context of the research .
類似化合物との比較
Dihydrocuscohygrine-d6 is compared with other similar compounds such as:
Cuscohygrine: The parent compound from which this compound is derived.
Hygrine: Another alkaloid with a similar structure but different functional groups.
Anaferine: A bis-piperidine alkaloid with different biological activities.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in tracking and analyzing metabolic pathways and interactions.
Similar Compounds
- Cuscohygrine
- Hygrine
- Anaferine
特性
IUPAC Name |
1-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12+,13?/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJNOOLFFFFKNA-CSODRZIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(CC2CCCN2C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1CC(C[C@@H]2CCCN2C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)

![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)






